N-(furan-2-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
The compound features a furan-2-ylmethyl group at the N-position and a 2-methoxyethyl substituent at the 7-position, distinguishing it from other analogs. Pyrrolo[2,3-d]pyrimidines are widely studied for their antitumor, antimicrobial, and kinase-inhibitory activities . The 2-methoxyethyl group may enhance solubility and metabolic stability, while the furan moiety could influence binding affinity through π-π interactions or hydrogen bonding .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c1-19-15-12(16(23)20(2)17(19)24)9-13(21(15)6-8-25-3)14(22)18-10-11-5-4-7-26-11/h4-5,7,9H,6,8,10H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPOKKOKRVXTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCOC)C(=O)NCC3=CC=CO3)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and case studies from recent research.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 1021092-19-2 |
The structure features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.
Research indicates that this compound may exhibit various biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
- Antiviral Properties : Similar derivatives have shown promise in inhibiting viral replication, particularly against SARS-CoV-2. For instance, compounds with furan moieties have been linked to the inhibition of viral proteases, which are essential for viral replication .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting the synthesis of nucleotides or amino acids.
Anticancer Studies
A notable study screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that the compound exhibited significant cytotoxic effects against various cancer cell lines with an IC50 value indicating potent activity compared to standard chemotherapeutics .
Antiviral Activity
In antiviral research, derivatives similar to this compound were tested against SARS-CoV-2. The studies demonstrated that these compounds could inhibit the main protease (Mpro) of the virus with low cytotoxicity in Vero and MDCK cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis suggests that modifications on the furan ring and the methoxyethyl group significantly influence the biological activity of the compound. For example:
- Furan Substituents : Different substituents on the furan ring have been shown to enhance anticancer activity.
- Methoxyethyl Group : Variations in this group can affect solubility and bioavailability, impacting overall efficacy.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrrolo[2,3-d]pyrimidines are highly substituent-dependent. Key comparisons include:
Key Observations :
- The furan-2-ylmethyl substituent is unique compared to common aryl or benzyl groups, possibly modulating target selectivity .
Key Observations :
- The target compound’s synthesis likely parallels ’s Cu-catalyzed method, which emphasizes eco-friendly conditions .
- Pd-catalyzed approaches () are versatile but may require costly catalysts .
Key Observations :
- The target compound’s methoxyethyl group may reduce toxicity compared to halogenated analogs (e.g., ’s dichlorobenzyl derivatives) .
Toxicity and Pharmacokinetics
Key Observations :
- The target compound’s 2-methoxyethyl substituent may improve tolerability compared to LY231514’s pyrrolo[2,3-d]pyrimidine scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
